Methylecgonidine

Catalog No.
S570400
CAS No.
43021-26-7
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylecgonidine

CAS Number

43021-26-7

Product Name

Methylecgonidine

IUPAC Name

methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1

InChI Key

MPSNEAHFGOEKBI-VXNVDRBHSA-N

SMILES

CN1C2CCC1C(=CC2)C(=O)OC

Synonyms

anhydroecgonine methyl ester, anhydromethylecgonine, methylecgonidine

Canonical SMILES

CN1C2CCC1C(=CC2)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC

Biomarker for Crack Cocaine Use:

Methylecgonidine is a unique byproduct formed when crack cocaine is smoked. Unlike powder cocaine, which doesn't create this specific metabolite, methylecgonidine's presence in biological samples indicates recent crack cocaine use. Additionally, its short half-life (18-21 minutes) allows researchers to estimate the timing of the last use by measuring the relative concentrations of methylecgonidine and its metabolite, ecgonidine. Source: Wikipedia - Methylecgonidine:

Synthesis of Phenyltropane Analogues:

Methylecgonidine serves as a starting material for the synthesis of various phenyltropane analogues in research settings. These analogues, including Troparil, Lometopane, and CFT, are structurally similar to cocaine and hold potential for developing new medications or understanding the pharmacological effects of cocaine. Source: Chemeurope - Methylecgonidine:

Research into Toxicity:

While not the focus of this response, it's important to acknowledge ongoing research on methylecgonidine's potential independent toxicity. Studies suggest it might be more harmful to specific organs (heart, lungs, liver) compared to other cocaine byproducts. This research is crucial for understanding the full spectrum of health consequences associated with crack cocaine use. Source: National Institute on Drug Abuse - Cocaine:

Methylecgonidine, also known as anhydromethylecgonine or anhydroecgonine methyl ester, is a chemical compound derived from cocaine and ecgonine. It is primarily recognized as a pyrolysis product formed when crack cocaine is smoked, making it a significant biomarker for identifying crack cocaine use as opposed to powder cocaine, which does not produce this metabolite. Methylecgonidine has a short half-life of approximately 18 to 21 minutes, after which it is metabolized into ecgonidine. This rapid metabolism allows for the estimation of recent crack cocaine use based on the relative concentrations of methylecgonidine and ecgonidine in biological samples .

  • Unlike cocaine, which primarily acts as a stimulant by blocking dopamine reuptake, methylecgonidine exhibits a different mechanism [].
  • Studies suggest it acts as a partial agonist at muscarinic M1 and M3 receptors, a type of receptor involved in various physiological functions.
  • This interaction might contribute to some of the toxic effects of methylecgonidine on the heart, lungs, and liver observed in research.
  • Methylecgonidine is considered more toxic than other cocaine byproducts.
  • Its partial agonist effect on muscarinic receptors might lead to cellular damage and cell death through mechanisms like DNA fragmentation and apoptosis (programmed cell death).
  • Due to its potential for harm, handling methylecgonidine in research settings should follow appropriate safety protocols.

  • Synthesis from Cocaine:
    • Hydrolysis of cocaine leads to ecgonidine, followed by methylation to yield methylecgonidine.
  • Alternative Synthesis:
    • A two-step reaction involving 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine and sodium hydroxide, followed by reaction with methanol and sulfuric acid can also produce methylecgonidine .
  • Pyrolysis:
    • The thermal decomposition of crack cocaine generates methylecgonidine alongside other byproducts .

Methylecgonidine exhibits significant biological activity, particularly in relation to muscarinic receptors. It acts as a partial agonist at M1 and M3 muscarinic receptors, which can lead to various physiological effects such as DNA fragmentation and neuronal apoptosis. In vivo studies have demonstrated that methylecgonidine can induce cardiovascular effects including hypotension and tachycardia when administered intravenously. This activity suggests that methylecgonidine may contribute to the adverse health effects associated with crack cocaine use, particularly on the heart and lungs .

  • From Cocaine:
    • Cocaine undergoes hydrolysis/dehydration followed by esterification with methanol.
  • Cycloheptatriene Method:
    • Reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine and sodium hydroxide, followed by treatment with methanol and sulfuric acid.
  • Tandem Cyclopropanation:
    • A more complex synthesis involves tandem cyclopropanation followed by Cope rearrangement to yield methylecgonidine from specific precursors .

Methylecgonidine serves multiple roles in scientific research:

  • Biomarker for Crack Cocaine Use: Its presence in biological fluids is used to differentiate between smoking crack cocaine and other forms of cocaine administration.
  • Research in Drug Development: It is utilized in the synthesis of phenyltropane analogues such as Troparil and Lometopane, which are studied for their potential therapeutic effects .
  • Toxicological Studies: Due to its harmful effects on various organs, it is studied for its toxicological implications in users of crack cocaine .

Research indicates that methylecgonidine interacts with various biological systems:

  • Muscarinic Receptors: It shows significant interaction with M1 and M3 muscarinic receptors leading to cardiovascular changes.
  • Drug Interactions: Methylecgonidine may have increased adverse effects when combined with certain medications like tranylcypromine, indicating potential drug-drug interactions that could exacerbate toxicity .

Methylecgonidine shares structural and functional similarities with several other compounds derived from tropane alkaloids. Here are some notable comparisons:

Compound NameStructural SimilarityUnique Features
CocaineParent compoundStrong stimulant properties
EcgonidineDirect metaboliteLonger half-life than methylecgonidine
AnhydroecgonineRelated precursorIntermediate in cocaine metabolism
TropacocaineStructural analogLess potent than cocaine
Phenyltropane analoguesDerived from methylecgonidinePotential therapeutic applications

Each of these compounds has unique characteristics that differentiate them from methylecgonidine, particularly in terms of their pharmacological effects and metabolic pathways.

Physical Description

Mesylate: White solid; [Sigma-Aldrich MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

UNII

58C337KP3E

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

50373-10-9

Wikipedia

Methylecgonidine

Dates

Modify: 2023-08-15

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